Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is a biomedical compound with significant potential. It exhibits remarkable anti-inflammatory and antiviral properties . This compound belongs to the family of sialic acids and is known to engage glycoprotein receptors implicated in specific pathologies , thus facilitating the research of prospective remedies .
Molecular Structure Analysis
The molecular formula of this compound is C26H33NO12S . The molecular weight is 583.6 g/mol . The IUPAC name is methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate .
Scientific Research Applications
Synthesis and Evaluation as Neuraminidase Substrates
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester has been instrumental in synthesizing unique nonreducing disaccharides, specifically galactopyranosyl-(1→2)-N-acetylneuraminic acids and glucopyranosyl-(1→2)-N-acetylneuraminic acids. These compounds, which link N-acetylneuraminic acid to the anomeric position of another sugar, have been evaluated for their ability to act as substrates for neuraminidase, revealing a correlation between the hydrolysis rates and structures of the compounds (Komba & Machida, 2014).
Reactivity in Glycosidation Processes
This compound has shown efficacy in glycosidation processes. A peracetylated phenyl 2-thioglycoside of a 5-azido analogue neuraminic acid methyl ester was prepared and successfully reacted with alcohols in acetonitrile to produce alpha-sialylated products in good yields (Matsuoka et al., 2001).
Role in Synthesis of Sialic Acid Derivatives
The compound has played a role in the synthesis of various sialic acid derivatives. One study investigated the efficient synthesis of 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetyl neuraminic acid methyl ester, resulting in the synthesis of not only the target compound but also several unexpected decarboxylated sialic acid dimers, highlighting the complex nature of the chemical reactions involved (Horn et al., 2008).
Model Studies in Periodate Oxidation
In the field of periodate oxidation studies, the derivatives of phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester served as model substances. Their reaction with N-acetylimidazole led to the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives, which were then used to study the rate of periodate oxidation of unsubstituted and of 9-O-acetylated-N-acetyl-neuraminic acids. This study provided insights into the impact of the 9-O-acetyl group on the oxidation process (Haverkamp et al., 1975).
Future Directions
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester presents itself as an exemplary solution for an array of ailments . Its ability to selectively engage receptors offers promising therapeutic prowess against viral and bacterial infections . This makes it a valuable compound in the realm of biomedical research .
properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOUSSDBQHEN-MVWXVPEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471287 |
Source
|
Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester | |
CAS RN |
155155-64-9 |
Source
|
Record name | Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.